![molecular formula C14H12FNO3S B4755396 methyl 3-{[(2-fluorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4755396.png)

methyl 3-{[(2-fluorophenyl)acetyl]amino}-2-thiophenecarboxylate

Overview

Description

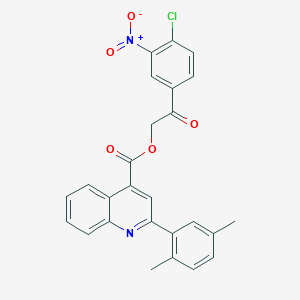

“Methyl 3-{[(2-fluorophenyl)acetyl]amino}-2-thiophenecarboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The compound also contains a fluorophenyl group, an acetyl group, and an amino group .

Chemical Reactions Analysis

The chemical reactions involving “methyl 3-{[(2-fluorophenyl)acetyl]amino}-2-thiophenecarboxylate” are not specified in the sources I have .Scientific Research Applications

Anti-Inflammatory Agents: MFTC derivatives could serve as anti-inflammatory drugs, targeting pathways involved in inflammation and immune response. Researchers are exploring their efficacy in conditions like arthritis, asthma, and autoimmune diseases .

Anticancer Properties: The thiophene scaffold has attracted attention due to its antiproliferative and cytotoxic effects. MFTC analogs might inhibit cancer cell growth by interfering with key cellular processes .

Organic Electronics and Optoelectronics

Thiophene derivatives play a pivotal role in organic electronics. MFTC contributes to this field in several ways:

Organic Semiconductors: MFTC-based materials can be used in organic field-effect transistors (OFETs) and organic photovoltaics (solar cells). Their unique electronic properties make them suitable for flexible and lightweight electronic devices .

Organic Light-Emitting Diodes (OLEDs): Incorporating MFTC derivatives into OLEDs enhances their efficiency and color purity. These compounds act as emissive layers, enabling vivid displays and energy-efficient lighting .

Material Science and Corrosion Inhibition

Thiophene derivatives find applications beyond pharmaceuticals and electronics:

- Corrosion Inhibitors : MFTC derivatives can protect metal surfaces from corrosion. Their adsorption onto metal surfaces forms a protective layer, preventing oxidation and degradation .

Pharmacological Properties

MFTC and related compounds exhibit diverse pharmacological effects:

Antimicrobial Activity: Some MFTC analogs demonstrate antimicrobial properties, making them potential candidates for novel antibiotics .

Cardiovascular Health: Certain thiophene-based molecules, including MFTC derivatives, possess antihypertensive and anti-atherosclerotic properties .

Conclusion

“Methyl 3-{[(2-fluorophenyl)acetyl]amino}-2-thiophenecarboxylate” is a versatile compound with applications spanning medicinal chemistry, electronics, material science, and pharmacology. Its unique structure and properties continue to inspire scientific exploration and innovation.

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

Mechanism of Action

properties

IUPAC Name |

methyl 3-[[2-(2-fluorophenyl)acetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSONBQIGWPUOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-fluorophenyl)acetyl]amino}thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)

![3-[3-ethoxy-4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4755349.png)

![N-(2-benzylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4755369.png)

![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)

![N'-[1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B4755375.png)

![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4755376.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B4755383.png)

![dimethyl 5-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4755403.png)